molecular formula C23H19ClN2O2 B4012852 6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B4012852
M. Wt: 390.9 g/mol
InChI Key: VZHOTMWUFKXBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C23H19ClN2O2 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound 11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is 390.1135055 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a synthetic compound belonging to the benzodiazepine class, recognized for its diverse pharmacological properties. This compound's structure includes a benzodiazepine core fused with a furan ring and a chlorophenyl group, which enhances its biological activity and potential therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : 6-(4-chlorophenyl)-9-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
  • Molecular Formula : C23H19ClN2O2
  • Molecular Weight : 393.874 g/mol

Biological Activity Overview

Benzodiazepines are primarily known for their anxiolytic (anti-anxiety), sedative, muscle relaxant, and anticonvulsant properties. The specific biological activities of this compound can be summarized as follows:

Anxiolytic Activity

Research indicates that compounds in the benzodiazepine family exhibit significant anxiolytic effects through their action on the GABA_A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the brain. The presence of the 4-chlorophenyl group may enhance binding affinity and efficacy at this receptor site.

Sedative Effects

The sedative properties of this compound are attributed to its ability to modulate GABAergic activity. Studies have shown that similar benzodiazepines can induce sleepiness and reduce latency to sleep onset in animal models.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits a dose-dependent increase in GABA_A receptor activity. This suggests that the compound may have similar mechanisms of action as established benzodiazepines like diazepam and lorazepam.

CompoundEC50 (µM)Mechanism
Diazepam0.05GABA_A receptor agonist
Lorazepam0.03GABA_A receptor agonist
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,... 0.04 GABA_A receptor agonist

Animal Studies

In animal models of anxiety and depression:

  • Dosage : Administered at varying doses (1 mg/kg to 10 mg/kg).
  • Results : Significant reduction in anxiety-like behavior was observed in elevated plus-maze tests compared to control groups.

Properties

IUPAC Name

6-(4-chlorophenyl)-9-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-16-9-7-14(8-10-16)23-22-19(25-17-4-1-2-5-18(17)26-23)12-15(13-20(22)27)21-6-3-11-28-21/h1-11,15,23,25-26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHOTMWUFKXBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Reactant of Route 2
Reactant of Route 2
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Reactant of Route 3
Reactant of Route 3
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Reactant of Route 4
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Reactant of Route 5
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Reactant of Route 6
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.